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molecular formula C19H13NO B3049667 9-Phenoxyacridine CAS No. 2148-14-3

9-Phenoxyacridine

Cat. No. B3049667
M. Wt: 271.3 g/mol
InChI Key: MFCLDPQGJMEEBE-UHFFFAOYSA-N
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Patent
US09377466B2

Procedure details

Dry benzene (450 mL) was added to 1.50 g acridone (1 equiv.) under N2-atmosphere. SOCl2 (3.37 mL, 6 equiv.) was added and the reaction mixture was refluxed over night followed by removal of solvent by evaporation. Dry DMF (75 mL), phenol (2.17 g, 3 equiv.) and K2CO3 (4.26 g, 3 equiv.) were added under N2. The reaction was stirred at 60° C. for 3.5 days. After filtration and evaporation the crude product was purified using flash chromatography (CH2Cl2 to CH2Cl2:Et2O, 6:1) giving 2.04 g of 2, 98% yield. 1H NMR (CDCl3): 8.28 (5+4, br ddd, J=8.9, 1.1, 0.8 Hz, 2H), 8.11 (8+1, ddd, J=8.7, 1.3, 0.8 Hz, 2H), 7.79 (6+3, ddd, J=8.9, 6.6, 1.3 Hz, 2H), 7.47 (7+2, ddd, J=8.7, 6.6, 1.1 Hz, 2H), 7.28 (2′+4′, m, 2H), 7.06 (3′, m, 1H), 6.86 (1′+5′, m, 2H). 3.40 (6, m, 2H).
Name
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.O=S(Cl)Cl.[C:20]1(O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.C1C=CC=CC=1>[O:15]([C:13]1[C:12]2[C:7]([N:6]=[C:5]3[C:14]=1[CH:1]=[CH:2][CH:3]=[CH:4]3)=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.37 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC=CC=2NC3=CC=CC=C3C(C12)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 3.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
followed by removal of solvent by evaporation
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the crude product
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
3.5 d
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C2=CC=CC=C2N=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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